
3-Phenyladipic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a benzene ring attached to the third carbon of a hexanedioic acid chain. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyladipic acid can be synthesized through several methods, including the oxidation of 3-phenylpropionic acid or the cyclization of phenylacetic acid derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled temperatures and pH levels.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic oxidation of phenylacetic acid derivatives using transition metal catalysts like palladium or platinum. This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyladipic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated phenyl compounds.
Scientific Research Applications
3-Phenyladipic acid is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways and enzyme interactions.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-phenyladipic acid exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to produce active drug compounds. The molecular targets and pathways involved vary based on the specific reactions and biological systems being studied.
Comparison with Similar Compounds
Phthalic acid
Isophthalic acid
Terephthalic acid
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
56376-63-7 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-phenylhexanedioic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)7-6-10(8-12(15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16) |
InChI Key |
FVQKPAFDGMJTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


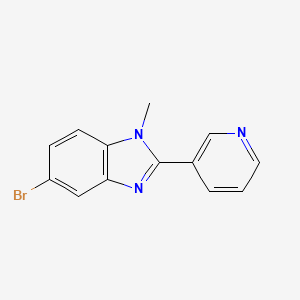
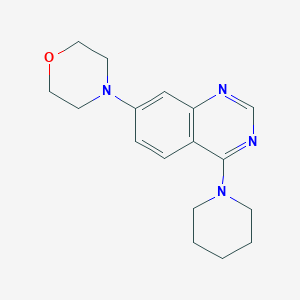
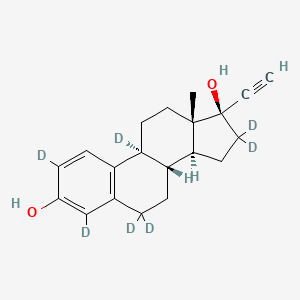
![(2Z)-1-cyclopropyl-2-(dimethylaminomethylidene)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B15352637.png)
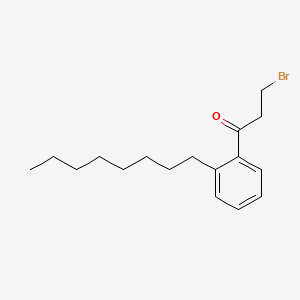
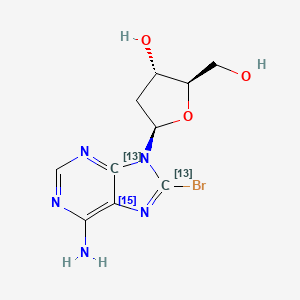


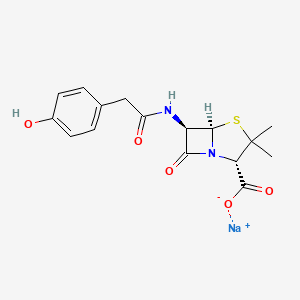
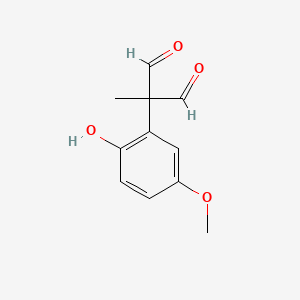

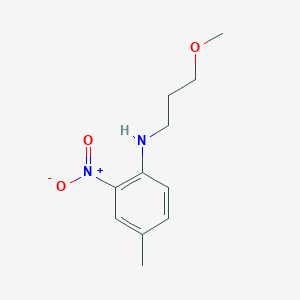
![4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B15352679.png)

